Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

説明

IUPAC Nomenclature and Molecular Formula Analysis

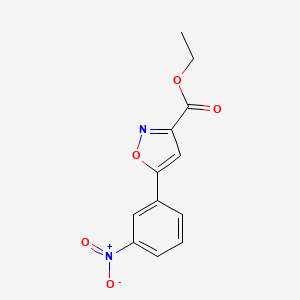

The compound’s IUPAC name, ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate, reflects its isoxazole core, ethyl ester moiety, and 3-nitrophenyl substituent. Its molecular formula, C₁₂H₁₀N₂O₅ , corresponds to a molecular weight of 262.22 g/mol , as confirmed by PubChem and ChemSpider. The structure comprises:

- Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen atoms.

- 3-Nitrophenyl group : A benzene ring substituted with a nitro (-NO₂) group at the meta position.

- Ethyl ester : A carboxylate ester functional group.

Key identifiers include CAS 866040-66-6 and SMILES CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₅ | PubChem |

| Molecular Weight | 262.22 g/mol | PubChem |

| SMILES Code | CCOC(=O)C1=NOC(=C1)... | PubChem |

| CAS Number | 866040-66-6 | BLD Pharm |

Crystallographic Studies and X-ray Diffraction Patterns

While direct crystallographic data for ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is unavailable, insights can be drawn from analogous nitro-substituted isoxazole derivatives. For example:

- Dihedral angles : In related compounds, the isoxazole ring often adopts near-orthogonal orientations with aromatic substituents. For instance, a 10-nitroanthracenyl isoxazole derivative exhibited dihedral angles of ~88–85° between the anthracene and isoxazole planes.

- Space groups : Nitro-substituted isoxazoles frequently crystallize in monoclinic or triclinic systems (e.g., Cc or P2₁/c), with disordered nitro groups observed in some cases.

- Packing interactions : Weak C–H···O hydrogen bonds and van der Waals forces dominate intermolecular forces, as seen in ethyl 5-phenylisoxazole-3-carboxylate.

| Property | Observed in Analogues | Source |

|---|---|---|

| Dihedral Angle (Isoxazole-Aromatic) | ~85–88° | PMC9260358 |

| Space Group | Monoclinic (e.g., Cc) | COD2217405 |

| Intermolecular Forces | C–H···O, van der Waals | IUCr |

Spectroscopic Characterization

特性

IUPAC Name |

ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOVVOHZUNJEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402301 | |

| Record name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866040-66-6 | |

| Record name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

1,3-Dipolar Cycloaddition via Ball-Milling (Solvent-Free Method)

A highly efficient and green approach involves the solvent-free and catalyst-free 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions. This mechanochemical method uses a planetary ball mill with stainless steel jars and balls, enabling rapid synthesis with high yields and minimal waste.

Procedure Summary:

- Reactants: Hydroxyimidoyl chloride derivative (bearing the 3-nitrophenyl substituent) and an appropriate terminal alkyne.

- Base: Sodium carbonate (Na2CO3) in 2 equivalents.

- Milling conditions: 30 minutes at 60 Hz frequency.

- Workup: Extraction with ethyl acetate and aqueous NaCl, drying, and purification via silica gel chromatography.

- Solvent-free, reducing environmental impact.

- High yield (up to 97% reported for similar isoxazole derivatives).

- Short reaction time (30 minutes).

- Avoids use of metal catalysts in some variants.

Example Data from Related Isoxazole Synthesis:

| Parameter | Value |

|---|---|

| Milling frequency | 60 Hz |

| Milling time | 30 min |

| Base | Na2CO3 (2 equiv.) |

| Yield | 97% (for ethyl 5-phenylisoxazole-3-carboxylate) |

| Purification | Silica gel chromatography (Hexanes:EtOAc 9:1) |

| Melting Point | 54-57 °C (similar compounds) |

This method can be adapted for synthesizing ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate by using the corresponding 3-nitrophenyl hydroxyimidoyl chloride and ethyl propiolate or a suitable alkyne.

Condensation of Benzohydroxamoyl Chloride with Ethyl Acetoacetate

Another classical approach involves the condensation of 3-nitrobenzohydroxamoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. This method forms the isoxazole ring via cyclization in solution.

- Reagents: 3-nitrobenzohydroxamoyl chloride and ethyl acetoacetate.

- Base: Triethylamine to neutralize HCl formed during reaction.

- Dehydrating agents like anhydrous magnesium sulfate or molecular sieves may be used to drive the reaction to completion.

- Solvent: Typically an inert organic solvent such as dichloromethane or toluene.

- Reaction temperature: Controlled, often room temperature to moderate heating (75–150 °C depending on conditions).

- Workup: Standard aqueous extraction, drying, and purification.

- Well-established method with good yields.

- Suitable for scale-up.

- Allows for substitution variation on the benzohydroxamoyl chloride.

| Step | Description |

|---|---|

| Reactants | 3-nitrobenzohydroxamoyl chloride + ethyl acetoacetate |

| Base | Triethylamine |

| Dehydrating agent | Anhydrous MgSO4 or molecular sieves |

| Solvent | Dichloromethane or toluene |

| Temperature | 75–150 °C |

| Reaction time | Several hours (varies) |

| Product isolation | Extraction, drying, and chromatographic purification |

This method is referenced in patents and literature for related isoxazole derivatives, indicating its applicability to this compound synthesis.

Catalyzed Cycloaddition in Solution

A copper-catalyzed 1,3-dipolar cycloaddition in solution has also been reported for related isoxazole syntheses:

- Catalyst: Cu(OAc)2·H2O (10 mol%)

- Additives: tBuONO and DABCO as base.

- Solvent: Toluene.

- Temperature: 130 °C.

- Reaction time: 6–10 hours.

This method yields isoxazole derivatives with moderate to good efficiency but has a higher E-factor (waste to product ratio) compared to solvent-free ball-milling methods, indicating less green chemistry compliance.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | E-Factor (Waste/Product) |

|---|---|---|---|---|---|

| Solvent-free ball-milling cycloaddition | Hydroxyimidoyl chloride + alkyne + Na2CO3 | 30 min, 60 Hz, no solvent | ~97 | Fast, green, high yield | ~1.49 |

| Condensation with ethyl acetoacetate | Benzohydroxamoyl chloride + ethyl acetoacetate + triethylamine | Room temp to 150 °C, solvent | Variable | Established, scalable | Not specified |

| Copper-catalyzed cycloaddition | Cu(OAc)2·H2O, tBuONO, DABCO, toluene | 130 °C, 6–10 h | ~82 | Catalytic, solution-phase | ~4.65 |

Research Findings and Notes

- The solvent-free ball-milling method offers superior atom economy and significantly reduced waste generation compared to traditional solution-phase methods.

- The use of hydroxyimidoyl chlorides as dipolarophiles is a key step in forming the isoxazole ring efficiently.

- Base choice and stoichiometry are critical for optimizing yield and purity; sodium carbonate and triethylamine are commonly used.

- The presence of electron-withdrawing groups like the nitro substituent on the phenyl ring can influence reactivity and may require adjustment of reaction conditions.

- Purification typically involves silica gel chromatography with hexanes and ethyl acetate mixtures.

- Analytical characterization includes ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), melting point determination, and FT-IR spectroscopy to confirm the structure and purity of the product.

化学反応の分析

Types of Reactions: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Hydrolysis: 5-(3-nitrophenyl)isoxazole-3-carboxylic acid.

科学的研究の応用

Medicinal Chemistry

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for the development of compounds with specific biological activities. Notably, it has shown promise in:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations (MIC) as low as 0.12 μg/mL .

- Enzyme Inhibition : The compound interacts with various biological targets, potentially inhibiting specific enzymes or receptors due to the presence of the nitrophenyl group.

Materials Science

In materials science, this compound is explored for developing novel materials with unique electronic or optical properties. Its ability to participate in chemical reactions makes it suitable for creating advanced materials used in electronics or photonics.

Biological Studies

The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. It has been tested for antioxidant properties using models such as C. elegans and human fibroblasts, showing significant potential compared to traditional antioxidants like quercetin .

Case Studies

- Antioxidant Properties : A study conducted on various isoxazole derivatives revealed that those incorporating the nitrophenyl group exhibited superior antioxidant activity compared to standard antioxidants. The compound was tested both in vivo (C. elegans) and in vitro (human fibroblasts), demonstrating effective free radical scavenging capabilities .

- Antimycobacterial Activity : Research focused on synthesizing new derivatives based on this compound found that several exhibited potent activity against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antitubercular agents .

作用機序

The mechanism of action of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to the inhibition of specific enzymes or receptors. The nitrophenyl group can interact with active sites of enzymes, while the isoxazole ring can enhance binding affinity and specificity . The exact molecular targets and pathways involved vary depending on the derivative and its intended use.

類似化合物との比較

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: Contains a methoxyphenyl group, offering different electronic properties.

Uniqueness: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in the design of compounds with specific biological activities .

生物活性

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This document aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, which is known for its involvement in various biological processes. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

- Molecular Formula : C10H8N2O5

- Molecular Weight : Approximately 234.18 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The nitrophenyl group can interact with active sites on enzymes, while the isoxazole ring contributes to binding affinity and specificity.

1. Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study involving various cancer cell lines demonstrated the compound's ability to inhibit cell growth, particularly in leukemia cells (HeLa) with a killing percentage ranging from 20% to 34% at concentrations between 100-500 µg/mL .

2. Anti-inflammatory Properties

Compounds containing isoxazole moieties, including this compound, have shown potential in reducing inflammation. The nitro group may enhance interactions with inflammatory mediators, suggesting a pathway for therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values showing effectiveness comparable to known antimicrobial agents .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µg/mL) | % Cell Killing |

|---|---|---|

| HeLa | 100 | 20 |

| HeLa | 250 | 30 |

| HeLa | 500 | 34 |

| MCF-7 | 100 | 5 |

| Hep-2 | 100 | 11 |

Table 2: Antimicrobial Activity (MIC Values)

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

Case Studies and Research Findings

- Study on Enzyme Inhibition : A detailed study explored the interaction of this compound with specific enzymes involved in cancer metabolism. The results indicated a significant inhibition rate, suggesting potential as a therapeutic agent .

- Antimicrobial Evaluation : In another research effort, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to strong activity across various strains. The study highlighted the structure-activity relationship (SAR) that could guide further modifications for enhanced efficacy .

Q & A

Q. Example Optimization :

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 3-nitrobenzoylacetate | THF | 70 | 85 | |

| Ethyl 3-nitrobenzoylacetate | Ethanol | 80 | 72 |

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

- H-NMR : Diagnostic signals include the ester ethyl group (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and the isoxazole proton (δ 6.5–6.7 ppm, singlet). The nitrophenyl group shows aromatic protons at δ 7.5–8.3 ppm .

- C-NMR : Key peaks: ester carbonyl (~165 ppm), isoxazole C-3 (~160 ppm), and nitrophenyl carbons .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm), isoxazole ring (~1600 cm), and nitro groups (~1520 cm) confirm functional groups .

- HRMS : Accurate mass analysis (e.g., [M+H]) validates molecular formula .

How does the nitro group at the 3-position of the phenyl ring influence the electronic properties and reactivity of this isoxazole derivative?

Advanced Research Question

The meta-nitro substituent:

- Electronic Effects : Strong electron-withdrawing nature reduces electron density on the isoxazole ring, increasing electrophilicity at C-4 and C-5 positions.

- Reactivity : Enhances susceptibility to nucleophilic substitution or reduction (e.g., nitro-to-amine conversion under catalytic hydrogenation) .

- Comparative Analysis : Compared to 4-methoxyphenyl analogs (), the 3-nitrophenyl group lowers solubility in nonpolar solvents due to increased polarity .

What challenges arise in the crystallization of this compound, and how can X-ray diffraction data aid in its structural analysis?

Advanced Research Question

Challenges :

Q. X-ray Diffraction Utility :

- Confirms bond angles/lengths (e.g., isoxazole ring planarity) and nitro group orientation.

- Example Data : A related compound (Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate) crystallizes in a triclinic system (space group ), with unit cell parameters , .

In the context of asymmetric synthesis, what methodologies have been employed to introduce chirality in isoxazole derivatives similar to this compound?

Advanced Research Question

- Corey-Bakshi-Shibata (CBS) Reduction : Used to generate chiral carbinols from ketones. For example, ethyl 5-(2-hydroxy-2-phenylethyl)isoxazole-3-carboxylate was synthesized with 79% yield and >90% enantiomeric excess (ee) using a CBS catalyst .

- Chiral Auxiliaries : Temporary chiral groups (e.g., BOC-protected aminomethyl derivatives) enable stereocontrol during synthesis .

How can computational chemistry be applied to predict the physicochemical properties and reactivity of this compound?

Advanced Research Question

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The nitro group lowers LUMO energy, enhancing reactivity toward nucleophiles.

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., logP ~2.5) and partition coefficients .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

What are the implications of substituent variation (e.g., methoxy vs. nitro groups) on the biological activity of isoxazole carboxylate esters?

Advanced Research Question

- Nitro Groups : Enhance antibacterial activity due to redox-active properties but may increase cytotoxicity.

- Methoxy Groups : Improve metabolic stability but reduce electrophilicity.

- Case Study : Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate () showed lower antimicrobial activity compared to nitro-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。